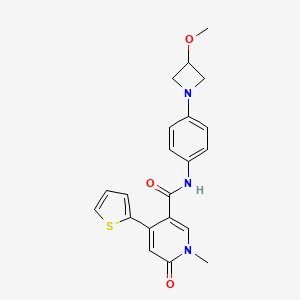

![molecular formula C25H29N3O3 B2487440 1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one CAS No. 1018128-70-5](/img/structure/B2487440.png)

1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

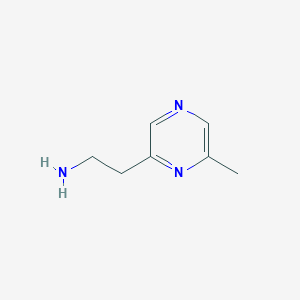

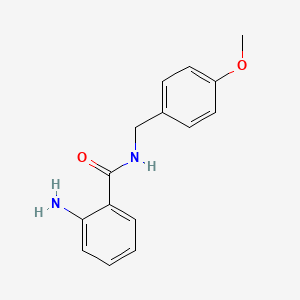

1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a useful research compound. Its molecular formula is C25H29N3O3 and its molecular weight is 419.525. The purity is usually 95%.

BenchChem offers high-quality 1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimalarial Properties

Chalcones, like Compound X, have been studied for their antimalarial potential . These compounds exhibit promising activity against Plasmodium parasites, which cause malaria. Researchers investigate their mechanisms of action and explore their potential as novel antimalarial drugs.

Antifungal Activity

Chalcones also demonstrate antifungal properties . They inhibit fungal growth by disrupting cell membranes or interfering with essential metabolic pathways. Compound X could be evaluated for its efficacy against specific fungal strains, potentially leading to new antifungal agents.

Anticancer Effects

Chalcones have attracted attention as potential anticancer agents . They exhibit cytotoxicity against cancer cells, induce apoptosis (programmed cell death), and interfere with tumor growth. Researchers explore their activity against various cancer types, including breast, lung, and colon cancers. Compound X might contribute to this exciting field.

Antioxidant Properties

Chalcones act as antioxidants, scavenging free radicals and protecting cells from oxidative stress . Oxidative damage contributes to aging and various diseases. Investigating Compound X’s antioxidant capacity could reveal its potential health benefits.

Tyrosinase Inhibition

Chalcones, including Compound X, inhibit tyrosinase, an enzyme involved in melanin production . This property makes them relevant for skin-lightening formulations or treatments for hyperpigmentation disorders. Researchers study their effects on melanin synthesis pathways.

Anti-inflammatory Activity

Chalcones possess anti-inflammatory properties . They modulate inflammatory pathways, potentially alleviating conditions like arthritis or inflammatory bowel disease. Compound X could be evaluated in preclinical models to assess its anti-inflammatory effects.

Antibacterial Potential

Chalcones exhibit antibacterial activity against various pathogens . Researchers investigate their effects on both Gram-positive and Gram-negative bacteria. Compound X might contribute to combating antibiotic-resistant strains.

Material Science Applications

Beyond biological chemistry, chalcones find applications in material science. For instance:

- Non-linear Optics (NLO) : Chalcones are used in NLO materials, which have applications in laser technology, telecommunications, and optical data processing .

- Optical Limiting : Researchers explore chalcones for their ability to limit optical intensity, protecting optical devices from damage .

- Electrochemical Sensing : Chalcones can be incorporated into electrochemical sensors for detecting specific analytes .

- Langmuir Films : Chalcones form stable monolayers at air-water interfaces, making them relevant for Langmuir-Blodgett films used in surface science and nanotechnology .

Propiedades

IUPAC Name |

4-[1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O3/c1-4-11-27-14-19(13-24(27)30)25-26-21-7-5-6-8-22(21)28(25)15-20(29)16-31-23-12-17(2)9-10-18(23)3/h4-10,12,19-20,29H,1,11,13-16H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMOONNAJHXUDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid](/img/structure/B2487357.png)

![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-[2-cyanoethyl(methyl)amino]phenyl]prop-2-enamide](/img/structure/B2487364.png)

![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-1,3-dimethyl-1,3,7-trihydro purine-2,6-dione](/img/structure/B2487365.png)

![5-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one](/img/structure/B2487377.png)

![tert-Butyl [(1-nicotinoylpiperidin-4-yl)methyl]carbamate](/img/structure/B2487378.png)